molecular formula C7H7NaO3S B081811 Sodium 2-methylbenzenesulfonate CAS No. 15046-75-0

Sodium 2-methylbenzenesulfonate

Cat. No.: B081811
CAS No.: 15046-75-0
M. Wt: 194.19 g/mol
InChI Key: VHAXKEBRMSFJMC-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2-methylbenzenesulfonate can be synthesized through the sulfonation of toluene followed by neutralization with sodium hydroxide. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled temperature conditions to ensure the selective formation of the sulfonic acid group at the 2-position of the toluene ring .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where toluene is reacted with sulfur trioxide in the presence of a catalyst. The resulting 2-methylbenzenesulfonic acid is then neutralized with sodium hydroxide to form the sodium salt. The product is purified through crystallization and drying processes to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 2-methylbenzenesulfonate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of sodium 2-methylbenzenesulfonate involves its interaction with various molecular targets depending on the application. In organic synthesis, it acts as a nucleophile or electrophile in substitution reactions. In biological systems, it can interact with proteins and enzymes, altering their activity and stability. The sulfonate group is known to enhance the solubility and stability of compounds, making it a valuable additive in various formulations .

Comparison with Similar Compounds

    Sodium dodecylbenzenesulfonate: A widely used surfactant with a longer alkyl chain.

    Sodium p-toluenesulfonate: Similar structure but with the sulfonate group at the para position.

    Sodium benzenesulfonate: Lacks the methyl group, making it less hydrophobic.

Uniqueness: Sodium 2-methylbenzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group at the 2-position enhances its hydrophobicity and reactivity compared to other benzenesulfonates. This makes it particularly useful in applications requiring specific solubility and stability characteristics .

Properties

IUPAC Name

sodium;2-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.Na/c1-6-4-2-3-5-7(6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAXKEBRMSFJMC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044553
Record name Sodium 2-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15046-75-0
Record name Sodium 2-methylbenzenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015046750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM 2-METHYLBENZENESULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72Z8U8D5UU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The procedure of Example 2 was repeated using 30.6 grams Naxonate ST, a commercially available sodium toluene sulfonate from Ruetgers-Naese (0.15 mol sodium toluene sulfonate with a content of 93%) instead of phthalimide to yield a product in which toluene sulfonic acid methyl 6,13-dihydro quinacridone having a molecular weight of 500 was detected by MALDI.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
toluene sulfonic acid methyl 6,13-dihydro quinacridone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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